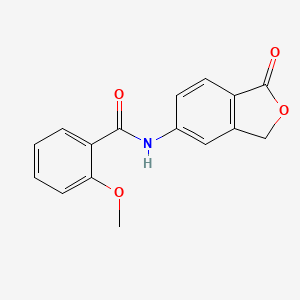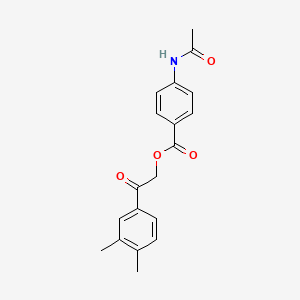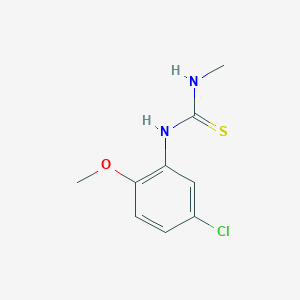
cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone, also known as CPTH, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. CPTH has been found to inhibit histone acetyltransferases, which are enzymes that play a crucial role in gene expression and chromatin remodeling.
Mechanism of Action
Cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone inhibits histone acetyltransferases (HATs), which are enzymes that play a crucial role in gene expression and chromatin remodeling. HATs acetylate histones, which leads to the relaxation of chromatin and the activation of gene transcription. cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone inhibits HATs by binding to the active site of the enzyme, which prevents the acetylation of histones and the subsequent activation of gene transcription.
Biochemical and Physiological Effects:
cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to have a range of biochemical and physiological effects. It can induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and reduce oxidative stress in the brain. Additionally, cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to have potential therapeutic applications for a range of diseases, including cancer, inflammation, and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for HATs. Additionally, cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to have low toxicity and can be used at relatively low concentrations. However, cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone also has some limitations. It is a relatively new compound, and its potential side effects and long-term toxicity have not been fully explored.
Future Directions
There are several potential future directions for research on cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone. One area of research is the development of new derivatives of cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone that have increased selectivity and potency for HATs. Additionally, further research is needed to explore the potential therapeutic applications of cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone for a range of diseases, including cancer, inflammation, and neurodegenerative diseases. Finally, more research is needed to explore the potential side effects and long-term toxicity of cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone.
Conclusion:
In conclusion, cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. It inhibits histone acetyltransferases, which are enzymes that play a crucial role in gene expression and chromatin remodeling. cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to have a range of biochemical and physiological effects, including inducing apoptosis in cancer cells, reducing the production of pro-inflammatory cytokines, and reducing oxidative stress in the brain. While cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has several advantages for lab experiments, further research is needed to explore its potential therapeutic applications and potential side effects and long-term toxicity.
Synthesis Methods
Cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone can be synthesized using a straightforward method. The synthesis involves the reaction of cyclopentanone with thiosemicarbazide to form 5-methyl-4-phenyl-1,3-thiazol-2-yl hydrazine. The hydrazine is then reacted with 2-bromoacetophenone to form cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone.
Scientific Research Applications
Cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has been studied extensively for its potential therapeutic applications. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to have potential neuroprotective effects and can reduce oxidative stress in the brain.
properties
IUPAC Name |
N-(cyclopentylideneamino)-5-methyl-4-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-14(12-7-3-2-4-8-12)16-15(19-11)18-17-13-9-5-6-10-13/h2-4,7-8H,5-6,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXAIMZLIRPUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NN=C2CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopentylideneamino)-5-methyl-4-phenyl-1,3-thiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5809269.png)
![2-[(4-chlorobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5809275.png)
![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol](/img/structure/B5809285.png)
![2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)acrylamide](/img/structure/B5809286.png)


![N-(4-cyanophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809311.png)

![2-[4-(4-ethyl-1-piperazinyl)-2-quinazolinyl]phenol](/img/structure/B5809334.png)


![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5809354.png)
